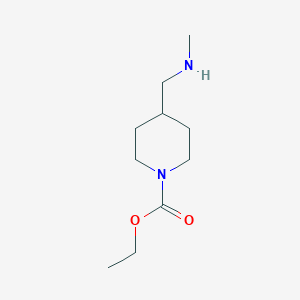

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRISGDZLLBFQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperidine-1-carboxylate.

Step 2: The intermediate product is then reacted with methylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and receptor binding.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives exhibit structural and functional diversity, influencing their pharmacological and synthetic applications. Below is a detailed comparison of Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate with structurally related compounds:

Structural and Functional Comparison

Stability and Physicochemical Properties

Biological Activity

Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: Approximately 200.28 g/mol

The compound features a piperidine ring, a carboxylate group, and a methylamino substituent, which are critical for its biological interactions and reactivity .

This compound is believed to interact with specific molecular targets such as enzymes or receptors. Its mechanism can involve:

- Inhibition or Activation: The compound may act as an inhibitor or activator of various biological pathways, depending on the target .

- Modulation of Neurotransmitter Systems: Similar compounds have shown interactions with dopamine and serotonin pathways, suggesting potential psychoactive properties or therapeutic benefits for neurological disorders .

Biological Activity

Research indicates that this compound has potential applications in several areas:

1. Neuropharmacology

- Studies suggest that compounds with similar structures can influence neurotransmitter systems, particularly in treating conditions like depression or anxiety .

2. Antimicrobial Activity

3. Enzyme Interactions

- This compound may play a role in enzyme inhibition or activation, which is crucial for drug development targeting specific diseases .

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives reveals differences in biological activity due to variations in substituents:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-1-piperidinecarboxylate | Lacks methylamino group | Moderate neuroactivity |

| Ethyl 1-methylpiperidine-4-carboxylate | Methyl substitution at different position | Varies in enzyme interaction |

| 1-Benzyl-4-cyano-4-(methylamino)piperidine | Benzyl substitution | Enhanced antimicrobial activity |

This table illustrates how structural modifications can lead to distinct biological profiles, emphasizing the unique position of this compound in medicinal chemistry .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound:

- Pharmacokinetics: Research indicates favorable pharmacokinetic properties that suggest good absorption and bioavailability in preclinical models .

- Therapeutic Potential: Investigations into its role as a lead compound for developing new pharmaceuticals have shown promise, particularly in targeting neurological conditions .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

A common approach involves reductive amination or nucleophilic substitution of piperidine derivatives. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (a structurally similar compound) was synthesized via coupling reactions under anhydrous conditions with tert-butyl dicarbonate, followed by methylamine introduction . Optimization includes:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.

- Catalysts : Employ coupling agents like HATU or DCC for amide bond formation.

- Temperature control : Maintain 0–25°C to minimize side reactions like over-alkylation.

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% threshold recommended for biological assays) .

- Spectroscopy : Confirm the structure via -NMR (e.g., characteristic peaks for the ethyl ester at δ 1.2–1.4 ppm and piperidine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS can verify the molecular ion peak (expected m/z for : 200.15) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for piperidine carboxylate derivatives?

Discrepancies in activity (e.g., antibacterial vs. cytotoxic effects) may arise from stereochemical or conformational differences.

- X-ray crystallography : Determine the absolute configuration of the compound, as seen in analogous tetrahydro-pyridine derivatives .

- Docking studies : Compare binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock .

- Dose-response assays : Use IC/EC curves to differentiate specific activity from off-target effects .

Q. How can the compound’s stability under experimental conditions be evaluated?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and varying pH (1–13) to identify degradation products via LC-MS .

- Storage optimization : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .

- Inert atmosphere : Use argon/nitrogen during synthesis to avoid oxidation of the methylamino group .

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

- SAR studies : Modify the methylamino or ester group and test activity. For example, replacing ethyl with tert-butyl esters alters lipophilicity and bioavailability .

- ADMET profiling : Use in vitro models (e.g., Caco-2 cells for permeability, microsomal assays for metabolic stability) .

- In vivo formulation : Prepare water-soluble salts (e.g., hydrochloride) for preclinical studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.